molecular formula C17H10F6N2S B2367748 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477852-01-0

7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No. B2367748
CAS RN: 477852-01-0
M. Wt: 388.33
InChI Key: LARAHZBOWDYPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have six positional isomers depending on the location of the nitrogen atoms . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of naphthyridines has been a subject of research for many years. For instance, the Friedlander reaction is a well-known method for synthesizing 1,8-naphthyridines . This reaction involves the use of an inexpensive and biocompatible ionic liquid as a catalyst . The choline hydroxide (ChOH) is used as a metal-free, nontoxic, and water-soluble catalyst .


Molecular Structure Analysis

Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

NK1 Receptor Antagonists

7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives have been explored for their role as tachykinin NK1 receptor antagonists. Studies like the one by Natsugari et al. (1999) delve into the synthesis and evaluation of cyclic analogues of these compounds for NK1 antagonistic activities, highlighting their potential in treating bladder function disorders (Natsugari et al., 1999).

Synthesis and Structural Studies

Research by Gan et al. (2011) focuses on synthesizing and characterizing Cu(I) and Pb(II) complexes containing tris-naphthyridyl compounds, which include derivatives of this compound. These studies provide insights into the molecular structures and properties of these complexes (Gan et al., 2011).

Diiron Complexes Modeling

He and Lippard (2001) explore the synthesis and electrochemical studies of diiron complexes using 1,8-naphthyridine-based dinucleating ligands. This research aids in understanding the active sites of non-heme diiron enzymes (He & Lippard, 2001).

Synthesis of Novel Bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes

Ravi et al. (2018) discuss an eco-friendly synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)-sulfanes under microwave and conventional conditions. These compounds are evaluated for their anti-microbial activity, offering potential applications in medical research (Ravi et al., 2018).

Efflux Pump Inhibition in Multiresistant Bacteria

Oliveira-Tintino et al. (2020) investigate the potential of 1,8-naphthyridine sulfonamides as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study contributes to the understanding of bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

Future Directions

Naphthyridines and their derivatives have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing potential applications in medicine and other fields.

properties

IUPAC Name

7-benzylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2S/c18-16(19,20)12-8-13(17(21,22)23)24-15-11(12)6-7-14(25-15)26-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARAHZBOWDYPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.